

# Spectroscopic and Spectrometric Analysis of N-(4-methoxyphenyl)-4-nitroaniline: A Technical Guide

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Compound of Interest		
Compound Name:	4-methoxy-N-(4-nitrophenyl)aniline	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the organic compound N-(4-methoxyphenyl)-4-nitroaniline. This document is intended to serve as a valuable resource for researchers and professionals involved in chemical synthesis, characterization, and drug development by presenting key analytical data in a structured and accessible format.

### **Spectral Data Summary**

The following tables summarize the key quantitative data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for N-(4-methoxyphenyl)-4-nitroaniline.

Table 1: <sup>1</sup>H NMR and <sup>13</sup>C NMR Spectral Data

Nucleus	Chemical Shift (δ) ppm	Assignment
<sup>1</sup> H	Data not available in search results	-
13 <b>C</b>	Data not available in search results	-



Note: Specific experimental <sup>1</sup>H and <sup>13</sup>C NMR data for N-(4-methoxyphenyl)-4-nitroaniline was not found in the publicly available literature searched.

Table 2: Infrared (IR) Spectroscopy Data

Wavenumber (cm <sup>-1</sup> )	Functional Group Assignment
Data not available in search results	-

Note: Specific experimental IR absorption data for N-(4-methoxyphenyl)-4-nitroaniline was not found in the publicly available literature searched.

Table 3: Mass Spectrometry Data

m/z	Relative Intensity	Assignment
244	Top Peak	[M]+ (Molecular Ion)[1]
229	2nd Highest	Fragment Ion[1]
183	3rd Highest	Fragment Ion[1]

# **Experimental Protocols**

The following sections detail the generalized experimental methodologies for obtaining the spectral data presented above. These protocols are based on standard techniques for the analysis of organic compounds.

### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz NMR spectrometer.

#### Procedure:

 Sample Preparation: Approximately 5-10 mg of purified N-(4-methoxyphenyl)-4-nitroaniline is dissolved in about 0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub> or DMSO-d<sub>6</sub>) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).



- ¹H NMR Acquisition: The ¹H NMR spectrum is acquired at room temperature. Standard acquisition parameters include a 30-45° pulse width, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. Typically, 16 to 64 scans are co-added to improve the signal-to-noise ratio.
- ¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired using a proton-decoupled pulse sequence. A larger number of scans (typically 1024 or more) is required due to the lower natural abundance of the ¹³C isotope.
- Data Processing: The raw data (Free Induction Decay FID) is Fourier transformed, phasecorrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to the internal standard (TMS).

### Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

#### Procedure:

- Sample Preparation: A small amount of the solid sample is finely ground with dry potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, a thin film of the sample can be cast from a volatile solvent onto a salt plate (e.g., NaCl or KBr).
- Data Acquisition: The KBr pellet or thin film is placed in the sample holder of the FTIR spectrometer. The spectrum is typically recorded over the range of 4000-400 cm<sup>-1</sup>. A background spectrum of the empty sample holder (or a pure KBr pellet) is recorded and automatically subtracted from the sample spectrum.
- Data Analysis: The resulting spectrum displays the percentage of transmittance versus the wavenumber. The absorption bands are analyzed to identify the characteristic vibrational frequencies of the functional groups present in the molecule.

### **Mass Spectrometry (MS)**

Objective: To determine the molecular weight and fragmentation pattern of the molecule.



Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

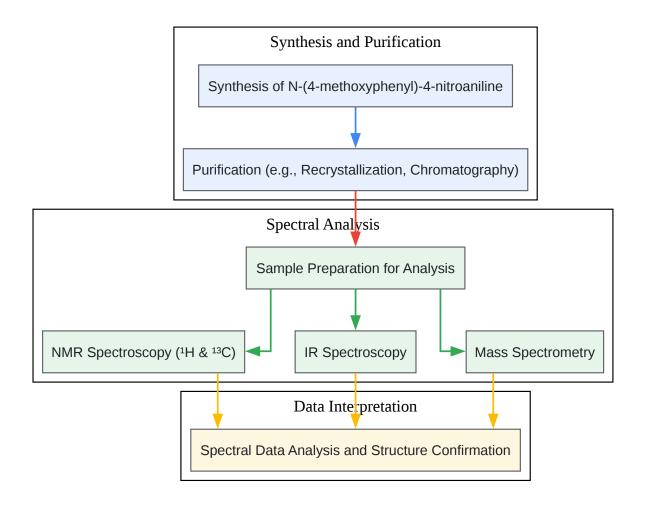
#### Procedure:

- Sample Introduction: The sample is introduced into the ion source of the mass spectrometer.
   In a GC-MS system, the sample is first vaporized and passed through a GC column to separate it from any impurities.
- Ionization: The sample molecules are ionized, typically using Electron Ionization (EI). In EI, high-energy electrons bombard the molecules, causing them to lose an electron and form a positively charged molecular ion ([M]<sup>+</sup>).
- Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio
  (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of each ion as a function of its m/z ratio. The peak with the highest m/z often corresponds to the molecular ion, providing the molecular weight of the compound. Other peaks represent fragment ions, which provide information about the structure of the molecule.

## **Experimental Workflow**

The following diagram illustrates the general workflow for the synthesis and spectral characterization of N-(4-methoxyphenyl)-4-nitroaniline.





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Caption: Workflow for the synthesis and spectral analysis of N-(4-methoxyphenyl)-4-nitroaniline.

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### References



- 1. 4-methoxy-N-(4-nitrophenyl)aniline | C13H12N2O3 | CID 2748023 PubChem [pubchem.ncbi.nlm.nih.gov]
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